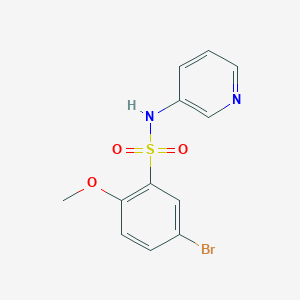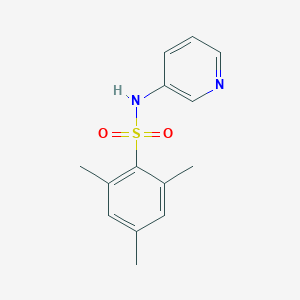
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide, also known as TPSB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TPSB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide involves its binding to the pore-forming region of ion channels, which prevents the flow of ions through the channel. This results in the inhibition of ion channel activity, which can have a variety of downstream effects depending on the specific channel being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific ion channel being targeted. In general, this compound has been shown to inhibit the activity of voltage-gated potassium channels, calcium-activated potassium channels, and voltage-gated sodium channels. This can have a variety of effects on cellular function, including changes in membrane potential and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide in laboratory experiments is its selectivity for certain ion channels, which allows for precise investigation of their function. However, one limitation of this compound is its potential off-target effects, which can complicate data interpretation. Additionally, this compound can be difficult to work with due to its low solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide. One area of interest is the development of more selective this compound analogs that target specific ion channels with even greater precision. Another area of interest is the investigation of the role of ion channels in various diseases, including cancer and neurological disorders. Finally, this compound could be used in combination with other drugs to investigate potential synergistic effects on ion channel activity.
Synthesemethoden
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl chloride in the presence of a palladium catalyst or the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl isocyanate.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for investigating the regulation of ion channels in cells. This compound has been shown to selectively inhibit the activity of certain ion channels, making it a valuable tool for studying their function. This compound has also been used in studies investigating the role of ion channels in various diseases, including epilepsy and hypertension.
Eigenschaften
Molekularformel |
C14H16N2O2S |
|---|---|
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-7-11(2)14(12(3)8-10)19(17,18)16-13-5-4-6-15-9-13/h4-9,16H,1-3H3 |
InChI-Schlüssel |
JDFIADVUVMFFAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



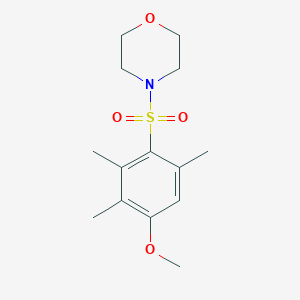
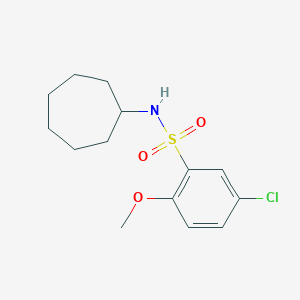
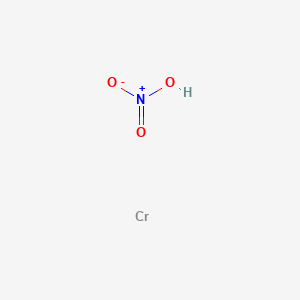
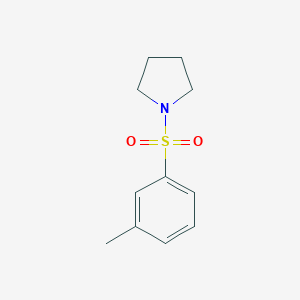

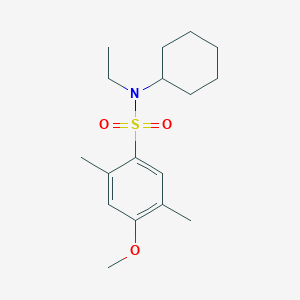

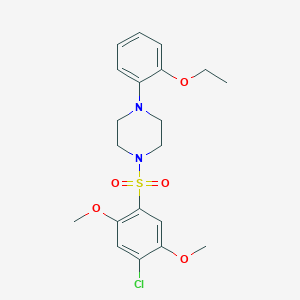
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
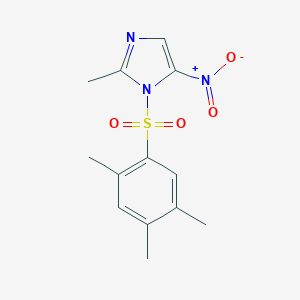
![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)
